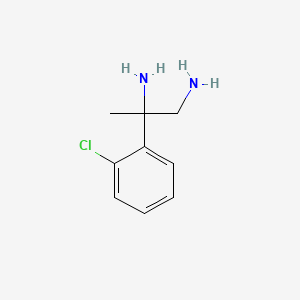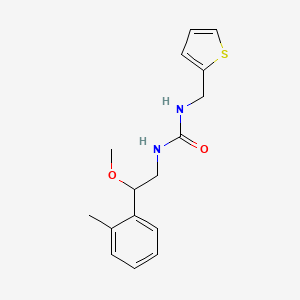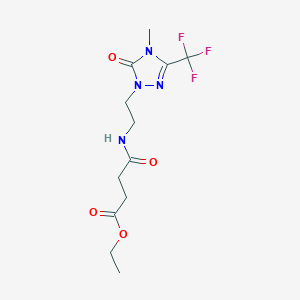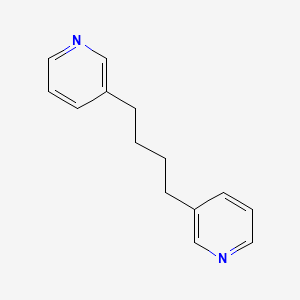![molecular formula C19H18FN3O2S B2985145 4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897481-43-5](/img/structure/B2985145.png)
4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” is a chemical compound. It is related to a series of compounds that have been synthesized and characterized for their in vitro anti-tubercular and antibacterial activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures . For instance, a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized . Another study reported the synthesis of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives .Molecular Structure Analysis
The molecular structure of these compounds can be elucidated by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectral techniques . High-resolution mass spectrometry (HRMS) analyses can also be performed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex. For example, a Finkelstein transhalogenation reaction was applied to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, the linear formula, CAS number, and molecular weight of related compounds have been reported .Scientific Research Applications
DNA Interaction and Cellular Staining
4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole is an analogue within the family of compounds known for binding to the minor groove of double-stranded B-DNA. Compounds like Hoechst 33258, from which this molecule may derive structural inspiration, are known for their specificity towards AT-rich sequences and have been utilized for fluorescent DNA staining due to their ability to penetrate cells easily. Such applications are crucial in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Moreover, Hoechst derivatives exhibit radioprotective and topoisomerase inhibitory activities, providing a foundation for drug design aimed at understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Chemotherapeutic Potential
The benzothiazole core, integral to this molecule, features prominently in pharmaceutical applications, showing a broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Specifically, 2-arylbenzothiazoles are being investigated as antitumor agents, highlighting the importance of benzothiazole derivatives in drug discovery and development. Their structural simplicity and ease of synthesis afford opportunities for creating chemical libraries to discover new therapeutic entities, particularly in oncology (Kamal et al., 2015).
Tuberculosis Treatment
Macozinone, a compound related to the benzothiazinone class, underscores the potential for 4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole analogues in addressing global health challenges such as tuberculosis. Macozinone targets decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of cell wall arabinan polymers in Mycobacterium tuberculosis, demonstrating the therapeutic relevance of benzothiazole derivatives in infectious disease treatment (Makarov & Mikušová, 2020).
Conjugate Systems as Chemotherapeutics
Recent advances in the modification of benzothiazole scaffolds, including the development of benzothiazoles and their conjugate systems, underscore their significance as potential chemotherapeutics. The exploration of structural modifications has led to the identification of new antitumor agents, highlighting the compound's versatility in drug design for cancer treatment. The promising biological profile of benzothiazole derivatives, coupled with their synthetic accessibility, makes them attractive candidates for future drug development initiatives (Ahmed et al., 2012).
Future Directions
properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-18(15)21-19(26-16)23-11-9-22(10-12-23)17(24)13-25-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKOPWNTDXFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2985063.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)

![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)
![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)

![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)

![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)
![1-Benzyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2985078.png)
![(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2985079.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride](/img/structure/B2985084.png)
![tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2985085.png)